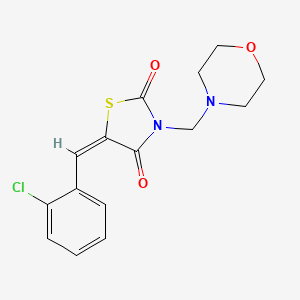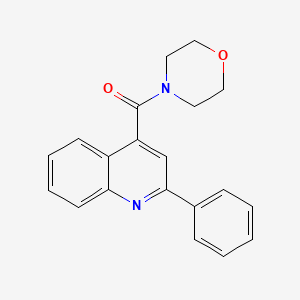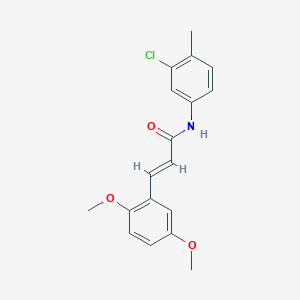![molecular formula C13H11N3O4S B5599523 N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide, also known as Nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first synthesized in the 1980s and was approved by the FDA in 2002 for the treatment of diarrhea caused by Cryptosporidium and Giardia infections.
Mechanism of Action
N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide works by interfering with the energy metabolism of parasites and viruses, leading to their death. It also has immunomodulatory effects, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide has been shown to have a good safety profile, with few side effects reported in clinical trials. It is rapidly absorbed and metabolized in the body, with a half-life of about 5 hours. N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is primarily excreted in the urine.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is its broad-spectrum activity against parasites and viruses. This makes it a useful tool for studying the biology of these organisms and for developing new therapies. However, one limitation of N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is that it may not be effective against all strains of a given parasite or virus.
Future Directions
There are several areas of research that could be pursued in the future with N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide. One area is the development of new formulations of the drug that could improve its efficacy or reduce its side effects. Another area is the study of N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide's immunomodulatory effects and its potential use in treating autoimmune diseases. Finally, there is the possibility of using N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide as a tool for studying the biology of parasites and viruses, which could lead to the development of new therapies.
Synthesis Methods
N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide can be synthesized by reacting 5-nitrothiophene-2-carboxaldehyde with 2-phenoxyacetohydrazide in the presence of a base. The reaction yields N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide as a yellow solid.
Scientific Research Applications
N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide has been extensively studied for its antiparasitic and antiviral properties. It has been shown to be effective against a wide range of parasites, including Cryptosporidium, Giardia, Entamoeba histolytica, and H. pylori. N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide has also been shown to have antiviral activity against a number of viruses, including influenza, hepatitis B and C, and HIV.
properties
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(9-20-10-4-2-1-3-5-10)15-14-8-11-6-7-13(21-11)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNFOXNIDLZSW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)
![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)
![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)


![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)
![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)

![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)